

# An In-Depth Technical Guide to 4-Ethoxypiperidine Hydrochloride

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## Compound of Interest

Compound Name: 4-ethoxypiperidine Hydrochloride

Cat. No.: B074778

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. This guide focuses on a specific, yet important, derivative: **4-ethoxypiperidine hydrochloride** (CAS Number: 1122-87-8). As a member of the 4-alkoxypiperidine class, this compound serves as a versatile building block and a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safety considerations for **4-ethoxypiperidine hydrochloride**.

## Physicochemical Properties

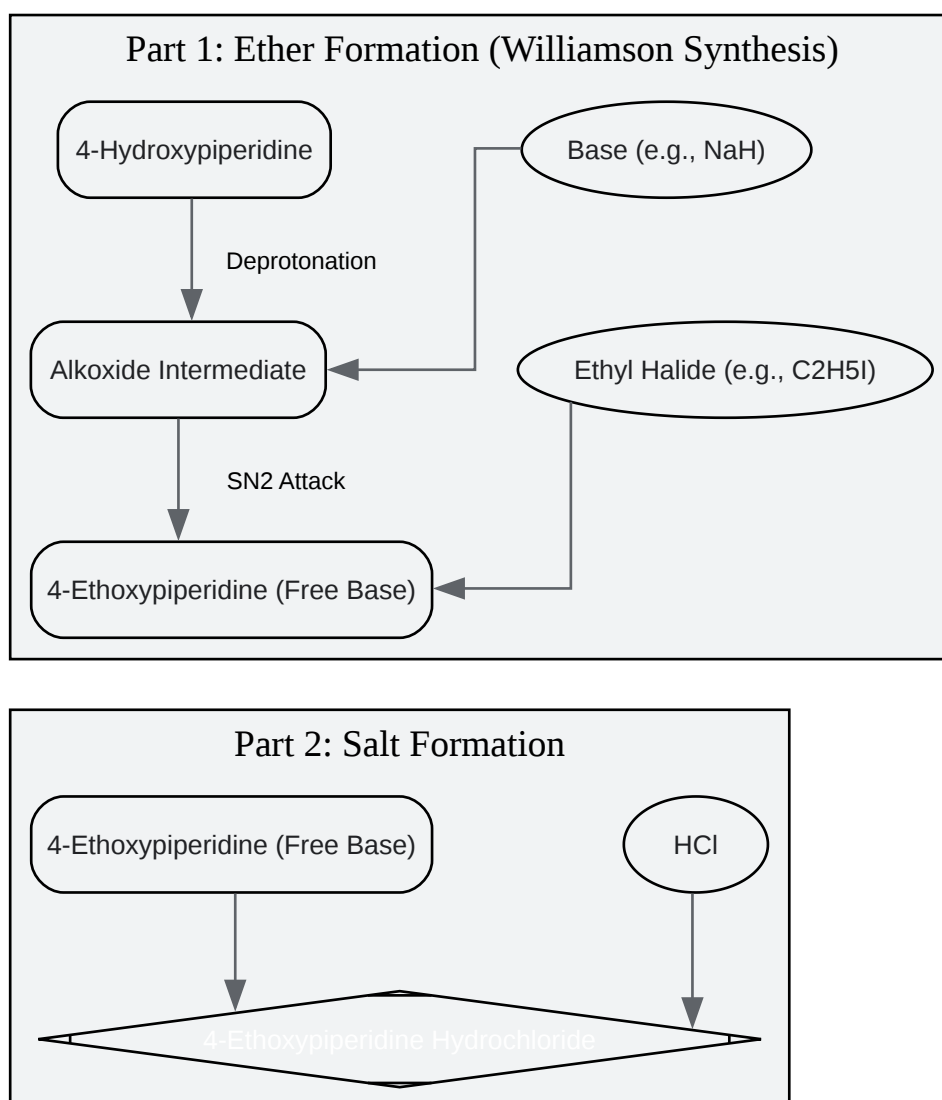
Understanding the fundamental physicochemical properties of **4-ethoxypiperidine hydrochloride** is crucial for its effective use in a laboratory setting. These properties influence its solubility, stability, and reactivity, which are critical parameters for synthetic planning and formulation development.

Property	Value	Source
CAS Number	1122-87-8	[4]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO	[5]
Molecular Weight	165.66 g/mol	[5]
Appearance	White to off-white solid (predicted)	General knowledge of hydrochloride salts
Melting Point	Not explicitly available; likely a crystalline solid with a defined melting point.	
Solubility	Soluble in water and polar protic solvents like methanol and ethanol.	General knowledge of hydrochloride salts
pKa (of the conjugate acid)	Estimated to be around 10-11, typical for secondary amine hydrochlorides.	

## Synthesis and Purification

The most logical and widely applicable method for the synthesis of 4-ethoxypiperidine is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.[6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from 4-hydroxypiperidine. The hydrochloride salt is then readily formed by treating the free base with hydrochloric acid.

## Proposed Synthetic Workflow



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Caption: Synthetic pathway for **4-ethoxypiperidine hydrochloride**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Williamson ether synthesis with similar substrates.<sup>[8][9]</sup>

Materials:

- N-Boc-4-hydroxypiperidine

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Ethyl iodide (C<sub>2</sub>H<sub>5</sub>I)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (4M in 1,4-dioxane)
- Diethyl ether

#### Part 1: Synthesis of N-Boc-4-ethoxypiperidine

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-hydroxypiperidine (1 equivalent).
- Dissolve the starting material in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield crude N-Boc-4-ethoxypiperidine.

#### Part 2: Deprotection and Salt Formation

- Dissolve the crude N-Boc-4-ethoxypiperidine in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.
- Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.
- Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
- Upon completion, the hydrochloride salt will likely precipitate. If not, concentrate the reaction mixture under reduced pressure.
- Triturate the residue with diethyl ether to induce precipitation of the product.
- Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford **4-ethoxypiperidine hydrochloride** as a solid.

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **4-ethoxypiperidine hydrochloride**. The following techniques are standard for such a compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for 4-ethoxypiperidine are as follows:

**<sup>1</sup>H NMR (Predicted):**

- $\delta$  ~3.4-3.6 ppm (m, 1H): The proton at the C4 position (CH-O).
- $\delta$  ~3.4-3.5 ppm (q, 2H): The methylene protons of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- $\delta$  ~2.9-3.2 ppm (m, 2H): The equatorial protons on C2 and C6.
- $\delta$  ~2.5-2.8 ppm (m, 2H): The axial protons on C2 and C6.
- $\delta$  ~1.8-2.0 ppm (m, 2H): The equatorial protons on C3 and C5.
- $\delta$  ~1.4-1.6 ppm (m, 2H): The axial protons on C3 and C5.
- $\delta$  ~1.1-1.2 ppm (t, 3H): The methyl protons of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- NH proton: The signal for the amine proton can be broad and its chemical shift is dependent on the solvent and concentration. In the hydrochloride salt, this proton will be present as -NH<sub>2</sub><sup>+</sup>·.

**<sup>13</sup>C NMR (Predicted):**

- $\delta$  ~75-77 ppm: The carbon at the C4 position (C-O).
- $\delta$  ~63-65 ppm: The methylene carbon of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- $\delta$  ~44-46 ppm: The carbons at the C2 and C6 positions.
- $\delta$  ~32-34 ppm: The carbons at the C3 and C5 positions.
- $\delta$  ~15-17 ppm: The methyl carbon of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>3</sub>).

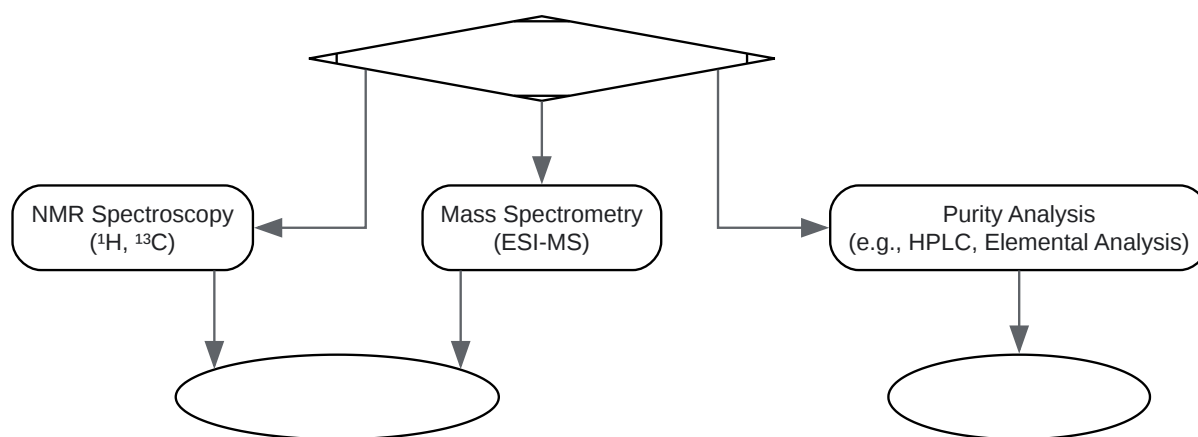
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 4-ethoxypiperidine, under electrospray ionization (ESI), the expected parent ion would be the protonated molecule [M+H]<sup>+</sup>.

- Predicted [M+H]<sup>+</sup>: m/z = 130.12

**Expected Fragmentation Pattern:** The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[2] Common fragments would likely arise from the loss of the ethyl group, the ethoxy group, or through ring-opening mechanisms.

## Workflow for Analytical Characterization



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Caption: Analytical workflow for synthesized 4-ethoxypiperidine HCl.

## Applications in Research and Drug Development

The 4-substituted piperidine motif is a key pharmacophore in a multitude of drugs, particularly those targeting the central nervous system.[2] The introduction of a 4-alkoxy group can modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

## Central Nervous System (CNS) Disorders

Piperidine derivatives are integral to the development of treatments for a range of CNS disorders, including schizophrenia, dementia, and depression.[3] The 4-ethoxypiperidine moiety can serve as a scaffold to orient other functional groups in a way that allows for optimal interaction with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. The ether linkage is generally more metabolically stable than an ester or a free hydroxyl group, which can be advantageous for developing drugs with improved bioavailability and duration of action.

## G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large and important family of drug targets.<sup>[10]</sup> 4-substituted piperidines are frequently employed in the design of ligands for various GPCRs, including opioid, muscarinic, and dopamine receptors. The 4-ethoxy group can influence ligand binding by participating in hydrophobic interactions within the receptor's binding pocket or by acting as a hydrogen bond acceptor. Its size and flexibility can be optimized to achieve desired selectivity and potency for a specific receptor subtype.

## As a Synthetic Intermediate

Beyond its direct incorporation into bioactive molecules, **4-ethoxypiperidine hydrochloride** is a valuable intermediate for further chemical modifications. The secondary amine provides a reactive handle for N-alkylation, N-acylation, or reductive amination, allowing for the attachment of a wide variety of substituents to explore structure-activity relationships (SAR).

## Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **4-ethoxypiperidine hydrochloride**. The safety profile is expected to be similar to other piperidine hydrochloride salts.

### Safety and Handling:

- General Precautions: Handle in accordance with good industrial hygiene and safety practices.<sup>[2]</sup> Avoid contact with skin, eyes, and clothing.<sup>[11]</sup> Do not breathe dust.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.<sup>[6]</sup><sup>[11]</sup> If there is a risk of dust formation, use a NIOSH-approved respirator.
- First Aid Measures:
  - If inhaled: Move the person into fresh air.
  - In case of skin contact: Wash off with soap and plenty of water.
  - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
- In case of accidental release: Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[6]

#### Storage:

- Store in a cool, dry, and well-ventilated place.
- Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.
- Store away from strong oxidizing agents and strong bases.

## Conclusion

**4-Ethoxypiperidine hydrochloride** is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of the piperidine nucleus, makes it an attractive building block for creating diverse chemical libraries. The 4-ethoxy substituent offers a means to fine-tune the physicochemical properties of lead compounds, potentially leading to improved pharmacokinetic profiles and enhanced biological activity. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is paramount for its effective utilization in the quest for novel therapeutics.

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